REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)(Cl)[Cl:2].[CH3:7][C:8]1[S:9][CH:10]=[C:11]([C:13]([OH:15])=O)[N:12]=1>ClCCl>[CH3:7][C:8]1[S:9][CH:10]=[C:11]([C:13]([Cl:2])=[O:15])[N:12]=1
|
Name
|
|
Quantity
|
13.35 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
7.65 g
|
Type
|
reactant
|
Smiles
|
CC=1SC=C(N1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was vigorously stirred for 1.5 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dry benzene (40 ml)
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC=C(N1)C(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |